Galeteron

Übersicht

Beschreibung

TOK-001, also known as Galeterone, is a novel small molecule that has been developed for the treatment of castration-resistant prostate cancer. It is a multifunctional antiandrogen that selectively targets cytochrome P450 17A1 and androgen receptors. This compound has shown promising results in clinical trials and is currently being investigated for its potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

TOK-001 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Steroidmodifikationen und -synthese verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Androgenrezeptor-Signalwege.

Medizin: Als Therapeutikum zur Behandlung von kastrationsresistentem Prostatakrebs entwickelt.

Industrie: Wird bei der Entwicklung neuer Antiandrogen-Therapien und Arzneimittelformulierungen eingesetzt .

5. Wirkmechanismus

TOK-001 entfaltet seine Wirkung durch einen einzigartigen dreifachen Wirkmechanismus:

Hemmung von Cytochrom P450 17A1: Blockiert die Biosynthese von Androgenen durch Hemmung des Enzyms Cytochrom P450 17A1.

Androgenrezeptor-Antagonismus: Bindet an Androgenrezeptoren und verhindert deren Aktivierung.

Androgenrezeptor-Downregulation: Fördert den Abbau von Androgenrezeptor-Proteinen, wodurch deren Spiegel in den Zellen reduziert werden .

Wirkmechanismus

Target of Action

Galeterone, also known as TOK-001 or VN/124-1, is a steroidal antiandrogen that was under development for the treatment of prostate cancer . It primarily targets the androgen receptor (AR) and CYP17A1 , an enzyme crucial for the biosynthesis of androgens .

Mode of Action

Galeterone exhibits a unique triple mechanism of action :

- Androgen Receptor Antagonist : It binds to the androgen receptor, preventing androgens from activating the receptor .

- Androgen Receptor Downregulator : It reduces the overall levels of androgen receptors in prostate cancer cells .

- CYP17A1 Inhibitor : It inhibits the CYP17A1 enzyme, thereby preventing the biosynthesis of androgens . Galeterone shows selectivity for 17,20-lyase over 17α-hydroxylase .

Biochemical Pathways

Galeterone affects the androgen signaling pathway by inhibiting the synthesis of androgens and reducing the number of androgen receptors . It is metabolized by 3βHSD to 4-galeterone, which is further converted by steroid-5α-reductase (SRD5A) to 3-keto-5α-Gal . These metabolites have varying activities on the androgen signaling pathway components .

Pharmacokinetics

Galeterone is known to have poor oral bioavailability in rodents . The poor pharmacokinetic properties, such as oral absorption and metabolic half-life, may be the reason for its clinical compromise . It has been reported that galeterone is metabolized to 3-oxo-δ4-steroids by 3βhsd shortly after oral administration .

Result of Action

Galeterone significantly decreases the viability, proliferation, and migration of prostate cancer cells . It also inhibits AR protein stability and AR target gene expression . In addition, it has been shown to enhance the effects of chemotherapeutic drugs in reducing proliferation and viability .

Action Environment

The efficacy of Galeterone can be influenced by various environmental factors. For instance, the presence of enzymes that process endogenous steroids can convert Galeterone into metabolites with differing activities on the androgen signaling pathway . This could potentially attenuate the efficacy of Galeterone .

Biochemische Analyse

Biochemical Properties

Galeterone interacts with several enzymes, proteins, and other biomolecules. It acts as an inhibitor of CYP17A1, a key enzyme that catalyzes the biosynthesis of androgens from progestins . Galeterone also acts as an antagonist and down regulator of the androgen receptor .

Cellular Effects

Galeterone has significant effects on various types of cells and cellular processes. It influences cell function by blocking androgen synthesis in vivo, directly binding to the ligand binding domain of the androgen receptor, and significantly inhibiting the growth of LNCaP human prostate tumor xenografts .

Molecular Mechanism

Galeterone exerts its effects at the molecular level through several mechanisms. It inhibits the CYP17A1 enzyme, preventing the biosynthesis of androgens . Galeterone also acts as an antagonist to the androgen receptor, preventing the receptor from promoting the growth of prostate cancer cells .

Metabolic Pathways

Galeterone is involved in several metabolic pathways. It inhibits the CYP17A1 enzyme, which is involved in the biosynthesis of androgens from progestins . Galeterone, along with abiraterone acetate, has been identified as an inhibitor of sulfotransferases (SULT2A1, SULT2B1b, SULT1E1), which are involved in the sulfation of dehydroepiandrosterone and other steroids and compounds .

Transport and Distribution

Galeterone is known to interact with the androgen receptor, suggesting that it may be transported to locations within the cell where the androgen receptor is present .

Subcellular Localization

Given its interaction with the androgen receptor, it is likely that Galeterone is localized to areas within the cell where the androgen receptor is present .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von TOK-001 beinhaltet die Modifikation von Steroidstrukturen, um eine Benzimidazol-Einheit einzubauen. Die wichtigsten Schritte umfassen:

Hydroxylierung: Einführung einer Hydroxylgruppe an der 3-Position des Steroidgerüsts.

Benzimidazolbildung: Cyclisierungsreaktion zur Bildung des Benzimidazolrings an der 17-Position.

Reinigung: Das Endprodukt wird mittels chromatographischer Verfahren gereinigt, um eine hohe Reinheit zu erreichen

Industrielle Produktionsmethoden: Die industrielle Produktion von TOK-001 folgt ähnlichen Synthesewegen, wird jedoch für die Großproduktion optimiert. Dazu gehören:

Batchreaktionen: Durchführung von Reaktionen in großen Reaktoren, um signifikante Mengen zu produzieren.

Kontinuierliche Flusschemie: Verwendung von kontinuierlichen Flussreaktoren zur Steigerung der Reaktions-Effizienz und Ausbeute.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: TOK-001 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone.

Reduktion: Reduktion von Doppelbindungen im Steroidgerüst.

Substitution: Einführung verschiedener funktioneller Gruppen an bestimmten Positionen

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Steroidderivate mit modifizierten funktionellen Gruppen, die für therapeutische Anwendungen weiter verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

TOK-001 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Abirateron: Ein weiterer Cytochrom P450 17A1-Inhibitor, der zur Behandlung von Prostatakrebs eingesetzt wird.

Enzalutamid: Ein Androgenrezeptor-Antagonist, der in der Prostatakrebstherapie eingesetzt wird.

Ähnliche Verbindungen:

- Abirateron

- Enzalutamid

- Bicalutamid

TOK-001 zeichnet sich durch seinen multifunktionalen Ansatz aus, der mehrere an der Progression von Prostatakrebs beteiligte Wege anspricht .

Eigenschaften

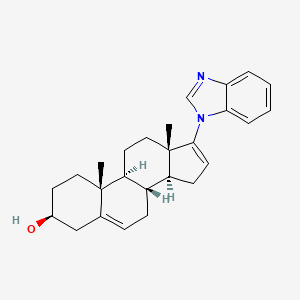

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFKTGFSEFKSQG-PAASFTFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025602 | |

| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851983-85-2 | |

| Record name | Galeterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851983-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galeterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galeterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALETERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Galeterone demonstrates a multi-targeted mechanism of action, primarily affecting the androgen receptor (AR) signaling pathway, which is crucial for prostate cancer progression.

A: Galeterone (3β-(hydroxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene), previously known as VN/124-1 or TOK-001, is a semi-synthetic steroid analog. [, ]

ANone: Galeterone itself is not generally considered a catalyst. Its primary mechanism of action focuses on inhibiting the enzymatic activity of CYP17A1 and modulating the androgen receptor (AR). While it exhibits binding affinities to specific enzymes, its role is primarily inhibitory rather than catalytic. Therefore, discussing its reaction mechanisms, selectivity, and uses in a catalytic context wouldn't be accurate.

A: While the abstracts don’t provide details on specific computational studies, molecular docking was used to predict the binding of Galeterone and its metabolite D4G to the active site of CYP21A2. [] This suggests that computational methods are being employed to understand Galeterone’s interactions with its targets and can further be utilized for:

A: Research has elucidated key structural features crucial for Galeterone's activity. [, ]

A: While detailed stability data is not available in the abstracts, studies highlight efforts to improve Galeterone's pharmaceutical properties. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.